![molecular formula C12H14N2OS B3126207 2-(Piperidin-1-yl)benzo[d]thiazol-6-ol CAS No. 33186-15-1](/img/structure/B3126207.png)
2-(Piperidin-1-yl)benzo[d]thiazol-6-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(Piperidin-1-yl)benzo[d]thiazol-6-ol” can be represented by the InChI code: 1S/C12H14N2OS/c15-9-4-5-10-11(8-9)16-12(13-10)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2 . This indicates that the compound contains 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
- Research : Studies have evaluated the antimicrobial activity of 2-(Piperidin-1-yl)benzo[d]thiazol-6-ol against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumonia) .
- Research : Some synthesized derivatives of 2-(Piperidin-1-yl)benzo[d]thiazol-6-ol have shown anti-inflammatory activity comparable to standard drugs like ibuprofen .
- Focus Areas : Investigations include the discovery of novel drugs containing the piperidine moiety and their biological evaluation .
- Recent Developments : Scientists have reviewed methods for synthesizing substituted piperidines, including cyclization, hydrogenation, cycloaddition, and multicomponent reactions .
Antimicrobial Activity
Anti-Inflammatory Properties
Biological Evaluation for Drug Discovery
Synthesis Methods
Molecular Modeling Studies
Mechanism of Action
Target of Action
The primary target of 2-(Piperidin-1-yl)benzo[d]thiazol-6-ol is the Cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation and pain signaling in the body .
Mode of Action
2-(Piperidin-1-yl)benzo[d]thiazol-6-ol interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX enzymes, it disrupts the production of prostaglandins from arachidonic acid. This disruption can lead to a decrease in inflammation and pain signaling, providing potential therapeutic benefits .
Pharmacokinetics
Its molecular weight of234.32 suggests that it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME)
Result of Action
The inhibition of COX enzymes by 2-(Piperidin-1-yl)benzo[d]thiazol-6-ol leads to a reduction in the production of prostaglandins . This can result in decreased inflammation and pain signaling at the molecular and cellular levels .
properties
IUPAC Name |
2-piperidin-1-yl-1,3-benzothiazol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-9-4-5-10-11(8-9)16-12(13-10)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKVBDBBUYGNJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)benzo[d]thiazol-6-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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